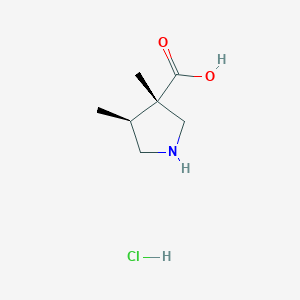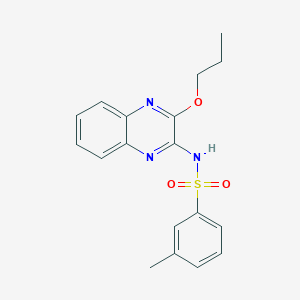
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol, also known as DMPO, is a chiral alcohol that has gained attention in the field of organic chemistry due to its unique properties. DMPO is a secondary alcohol with a molecular formula of C12H18O and a molecular weight of 178.27 g/mol. The compound is a colorless liquid that is soluble in water and organic solvents. DMPO has various applications in the field of organic synthesis, scientific research, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is not fully understood. However, it is believed that (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol acts as a nucleophile in reactions, where it can attack electrophilic centers in the substrate. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can also form complexes with metal ions, which can enhance the reactivity of the metal center. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been shown to be an effective chiral auxiliary in controlling the stereochemistry of reactions.
Biochemical and Physiological Effects:
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been used as a chiral auxiliary in the synthesis of various pharmaceuticals, indicating its potential use in drug discovery.
Advantages and Limitations for Lab Experiments
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has several advantages for lab experiments. It is a chiral alcohol, which can be used to control the stereochemistry of reactions. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is also readily available and relatively inexpensive. However, (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has limitations in terms of its solubility and stability. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be difficult to dissolve in certain solvents, and it can undergo oxidation or reduction under certain conditions.
Future Directions
There are several future directions for the use of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol in scientific research. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be used as a chiral auxiliary in the synthesis of new pharmaceuticals and natural products. Additionally, (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be used as a chiral ligand in catalytic reactions, where it can enhance the enantioselectivity of the reaction. Further studies are needed to understand the mechanism of action of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol and its potential applications in drug discovery.
Synthesis Methods
The synthesis of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 3,5-dimethylbenzophenone using sodium borohydride in the presence of a chiral ligand. The reaction yields (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol with a high enantiomeric purity. Another method for synthesizing (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is the reduction of 3,5-dimethylacetophenone using lithium aluminum hydride.
Scientific Research Applications
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has also been used as a chiral ligand in catalytic reactions, where it can enhance the enantioselectivity of the reaction. Additionally, (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been used as a reagent in the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


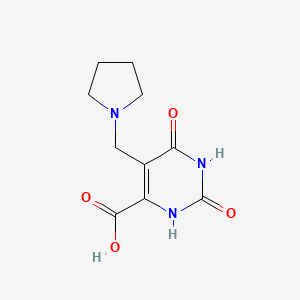


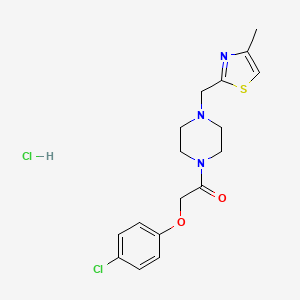
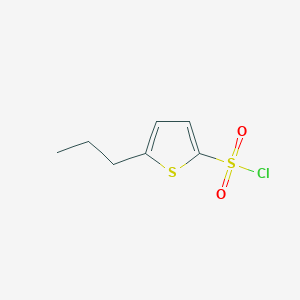
![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)
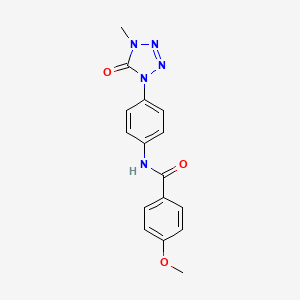
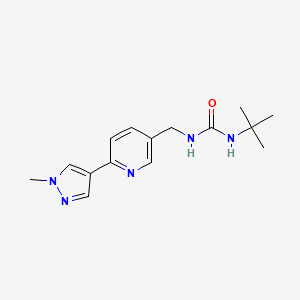
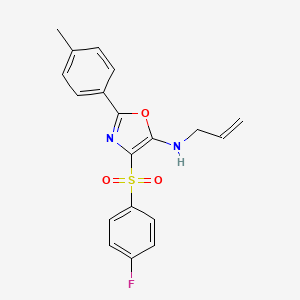
![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)
